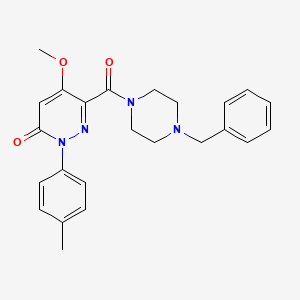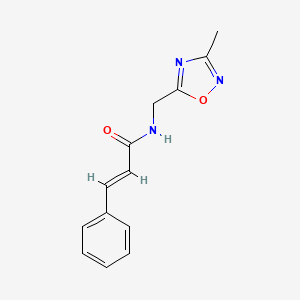
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is an organic compound that has been extensively studied for its unique chemical properties. It belongs to the class of sulfonamide compounds, known for their diverse applications in medicinal chemistry, materials science, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide typically involves multi-step procedures starting from commercially available precursors. Common steps include:
Formation of the Quinoline Backbone: This step involves constructing the tetrahydroquinoline framework, often using cyclization reactions.
Ethylsulfonylation: Introduction of the ethylsulfonyl group usually employs reagents like ethyl sulfonyl chloride under base-catalyzed conditions.
Sulfonamide Formation: Finally, the reaction with 4-fluoro-3-methylbenzenesulfonyl chloride leads to the desired sulfonamide product. This step may require solvents such as dichloromethane and bases like triethylamine to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound might utilize similar steps, with optimization for yield, safety, and cost. Large-scale reactors and continuous flow techniques can enhance the efficiency and consistency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically at the nitrogen or sulfur centers, leading to various oxidative derivatives.
Reduction: The reduction of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide might target the quinoline ring or sulfonamide group, often using hydrogenation catalysts.
Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the aromatic rings and sulfonamide functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Sodium borohydride, catalytic hydrogenation
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amino derivatives, reduced sulfonamide forms
Substitution Products: Various substituted derivatives, depending on the site and type of substituent introduced
Aplicaciones Científicas De Investigación
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide finds use across various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, affecting biological pathways.
Medicine: Explored for therapeutic uses, particularly due to the pharmacological properties of sulfonamides, including antimicrobial activity.
Industry: Utilized in materials science for the development of specialty polymers and advanced materials due to its structural characteristics.
Mecanismo De Acción
Molecular Targets and Pathways: The specific biological activity of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide often involves inhibition of certain enzymes, disrupting normal biological functions. The sulfonamide group is particularly known for mimicking the natural substrate of certain enzymes, leading to competitive inhibition. Pathways affected can include metabolic enzymes, signaling pathways, and protein-protein interactions.
Comparación Con Compuestos Similares
When compared to other sulfonamide compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide stands out due to its unique substitution pattern and the combination of fluoro and methyl groups, which can influence its reactivity and biological activity.
Similar Compounds Include:
Sulfanilamide: The simplest sulfonamide with broad antibacterial activity.
Sulfamethoxazole: Often used in combination with trimethoprim for its enhanced antibacterial effects.
Ethylsulfonylated Quinolines: Compounds with similar structural frameworks but varying substituents leading to different properties and applications.
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-7-15(12-18(14)21)20-27(24,25)16-8-9-17(19)13(2)11-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZDXBAHZVPENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2397935.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide](/img/structure/B2397937.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)

![3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2397944.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)
![4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2397946.png)

![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)

